1-(o-Tolyl)propan-1-amine
Overview
Description
1-(o-Tolyl)propan-1-amine is a chemical compound with the IUPAC name 1-(2-methylphenyl)-1-propanamine . It has a molecular weight of 149.24 .
Synthesis Analysis
The synthesis of 1-(o-Tolyl)propan-1-amine can be achieved through various methods. One such method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide . Another method involves the reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of 1-(o-Tolyl)propan-1-amine consists of a total of 26 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
1-(o-Tolyl)propan-1-amine is a solid at room temperature .Scientific Research Applications
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Chemical Synthesis
- Application : “1-(o-Tolyl)propan-1-amine” is used in chemical synthesis . It’s a compound with the molecular formula C10H15N and has a molecular weight of 149.24 .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact procedures are not provided in the source .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound is likely used as a reagent or intermediate in the synthesis of other compounds .
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Pharmaceutical Research
- Application : A related compound, “1-(3′,4′-disubstituted phenyl)propan-2-amines”, has been synthesized using transaminase-mediated synthesis . This method is environmentally and economically attractive for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Method of Application : The method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes : The method allows for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
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Material Science
- Application : “1-(o-Tolyl)propan-1-amine” could potentially be used in material science research . The compound’s properties, such as its molecular weight and structure, could make it useful in the synthesis of new materials .
- Method of Application : The specific methods of application would depend on the particular material being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific material. The compound could potentially contribute to the development of new materials with unique properties .
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Photocatalytic Acetonylation
- Application : “1-(o-Tolyl)propan-1-amine” has been used in photocatalytic acetonylation of toluene via dehydrogenative cross-coupling with acetone . This method is environmentally friendly and provides an efficient route to bring out direct dehydrogenative cross-coupling between toluene and acetone without consuming any additional oxidizing agent .
- Method of Application : The method involves the use of a heterogeneous metal-loaded titanium oxide photocatalyst . Pd nanoparticles on TiO2 photocatalyst allowed a C–C bond formation between the aromatic ring of toluene and acetone to give 1-(o-tolyl)propan-2-one with high regioselectivity .
- Results or Outcomes : The method allows for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
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Organic Chemistry
- Application : “1-(o-Tolyl)propan-1-amine” could potentially be used in organic chemistry . As an amine, it could be used in reactions such as the formation of amides, esters, and other functional groups .
- Method of Application : The specific methods of application would depend on the particular reaction being performed .
- Results or Outcomes : The outcomes would also depend on the specific reaction. The compound could potentially contribute to the synthesis of a variety of organic compounds .
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Catalysis
- Application : “1-(o-Tolyl)propan-1-amine” has been used in photocatalytic acetonylation of toluene via dehydrogenative cross-coupling with acetone . This method is environmentally friendly and provides an efficient route to bring out direct dehydrogenative cross-coupling between toluene and acetone without consuming any additional oxidizing agent .
- Method of Application : The method involves the use of a heterogeneous metal-loaded titanium oxide photocatalyst . Pd nanoparticles on TiO2 photocatalyst allowed a C–C bond formation between the aromatic ring of toluene and acetone to give 1-(o-tolyl)propan-2-one with high regioselectivity .
- Results or Outcomes : The method allows for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Safety And Hazards
properties
IUPAC Name |
1-(2-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGENVWDJZZWESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(o-Tolyl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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